Glucokinase activator 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glucokinase activator 3 is a small molecule that enhances the activity of glucokinase, an enzyme that plays a crucial role in glucose homeostasis. Glucokinase acts as a glucose sensor in pancreatic beta cells and hepatocytes, facilitating insulin secretion and glycogen synthesis, respectively. The activation of glucokinase by this compound has shown promise in the treatment of type 2 diabetes mellitus by improving glycemic control and enhancing beta-cell function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glucokinase activator 3 typically involves multiple steps, including the formation of key intermediates and the use of protective groups. One common synthetic route involves the conversion of a compound of formula (II) into a compound of formula (III) where P is an alkyl or alkylidene group forming an acyclic or cyclic ketal protective group . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This typically includes optimizing reaction conditions, using industrial-grade equipment, and implementing quality control measures to ensure consistency and compliance with regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Glucokinase activator 3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Glucokinase activator 3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study enzyme kinetics and the regulation of glucose metabolism.

Biology: Investigated for its role in cellular glucose sensing and signaling pathways.

Industry: Utilized in the development of novel anti-diabetic drugs and formulations.

Mecanismo De Acción

The mechanism of action of glucokinase activator 3 involves binding to an allosteric site on the glucokinase enzyme, stabilizing its active conformation and increasing its affinity for glucose. This activation enhances the enzyme’s catalytic rate, leading to increased glucose phosphorylation and subsequent insulin secretion in pancreatic beta cells. In hepatocytes, this compound promotes glycogen synthesis and storage, thereby reducing hepatic glucose output .

Similar Compounds:

Dorzagliatin: A dual-acting glucokinase activator targeting both the liver and pancreas, showing favorable results in diabetes treatment.

TTP399: A hepatoselective glucokinase activator with minimal adverse effects.

Piragliatin: An early glucokinase activator that was advanced through phase 2 trials but discontinued for undisclosed reasons.

Uniqueness of this compound: this compound is unique in its specific binding affinity and activation profile, which may offer distinct advantages in terms of efficacy and safety compared to other glucokinase activators. Its ability to enhance both insulin secretion and glycogen synthesis makes it a promising candidate for the treatment of type 2 diabetes mellitus .

Propiedades

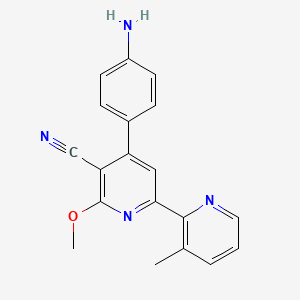

Fórmula molecular |

C26H33N2O9PS2 |

|---|---|

Peso molecular |

612.7 g/mol |

Nombre IUPAC |

N-[4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-yl]-3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)benzamide |

InChI |

InChI=1S/C26H33N2O9PS2/c1-6-34-38(30,35-7-2)16-20-17-39-26(27-20)28-25(29)19-12-22(36-18(3)15-33-4)14-23(13-19)37-21-8-10-24(11-9-21)40(5,31)32/h8-14,17-18H,6-7,15-16H2,1-5H3,(H,27,28,29)/t18-/m0/s1 |

Clave InChI |

OQUMCVQSAWPKMT-SFHVURJKSA-N |

SMILES isomérico |

CCOP(=O)(CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=CC=C(C=C3)S(=O)(=O)C)OCC |

SMILES canónico |

CCOP(=O)(CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=CC=C(C=C3)S(=O)(=O)C)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)

![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)

![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)

![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)